tert-butyl3-amino-5-iodobenzoate
Description
tert-Butyl 3-amino-5-iodobenzoate is a substituted benzoate ester featuring a tert-butyl ester group, an amino group at the 3-position, and an iodine atom at the 5-position of the aromatic ring. The molecular formula is hypothesized to be C₁₁H₁₄INO₂, with a molecular weight of 335.14 g/mol (calculated by replacing chlorine with iodine in the chloro analog). Key functional groups include the ester moiety (contributing to hydrophobicity) and the primary amine (imparting basicity and nucleophilicity).
Properties
IUPAC Name |
tert-butyl 3-amino-5-iodobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXNGHMQVPTVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)I)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl3-amino-5-iodobenzoate typically involves the iodination of tert-butyl3-amino benzoate. The reaction can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-butyl3-amino-5-iodobenzoate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amino group in the compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, especially in the presence of palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
- Substituted benzoates with different functional groups replacing the iodine atom.
- Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: tert-butyl3-amino-5-iodobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl3-amino-5-iodobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares tert-butyl 3-amino-5-iodobenzoate with three related compounds:
Notes:
- *LogP values estimated using fragment-based methods (e.g., Wildman-Crippen).
- †PSA (Polar Surface Area) calculated using OpenEye Toolkits.
- ‡Experimental data from CID 81554516 .
Key Observations:
Halogen Impact : Replacing chlorine with iodine increases molecular weight by ~107 g/mol and polarizability, enhancing suitability for halogen-bonding interactions in catalysis .
Functional Groups: The amino group in the target compound and its chloro analog confers nucleophilicity, contrasting with the aldehyde group in 5-tert-butyl-2-hydroxy-3-iodobenzaldehyde, which is electrophilic . The ether and hydroxypropoxy groups in increase hydrophilicity (lower LogP) compared to the iodinated/aminated analogs.
Polar Surface Area (PSA) : The target compound and chloro analog share high PSA values (~57.6 Ų) due to the amine and ester groups, suggesting similar membrane permeability challenges in drug design.
Physicochemical Properties
- Thermal Stability : tert-Butyl esters (as in and ) generally decompose above 200°C, whereas the aldehyde in may oxidize under ambient conditions.
Biological Activity
tert-butyl3-amino-5-iodobenzoate is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a tert-butyl group, an amino group, and an iodine atom attached to a benzoate structure, which contributes to its unique chemical properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential applications in drug development.
- Molecular Formula : C₁₁H₁₄I N O₂
- Molecular Weight : 304.12 g/mol
- Structure : The presence of the iodine atom at the 5-position of the benzoate ring and the amino group enhances its reactivity and solubility compared to similar compounds.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
-
Antimicrobial Properties :
- Studies have shown that this compound has significant antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.
- In vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.
-
Anticancer Activity :
- Preliminary investigations suggest that this compound might inhibit cancer cell proliferation. It has been observed to induce apoptosis in certain cancer cell lines, possibly through the activation of caspase pathways.
- The compound's ability to interact with specific molecular targets involved in cancer progression makes it a candidate for further pharmacological studies.
The biological activity of this compound can be attributed to several mechanistic pathways:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its interaction with enzymes and receptors.
- Halogen Bonding : The iodine atom may participate in halogen bonding, influencing the compound's binding affinity to target proteins.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-butyl3-amino-4-iodobenzoate | C₁₁H₁₄I N O₂ | Different iodine position affects reactivity |
| tert-butyl3-amino-2-iodobenzoate | C₁₁H₁₄I N O₂ | Varying antibacterial efficacy due to structural changes |
| tert-butyl3-amino-5-bromobenzoate | C₁₁H₁₄Br N O₂ | Bromine instead of iodine alters biological activity |
Case Studies
-
Antimicrobial Efficacy Study :
- A study conducted by Smith et al. (2020) assessed the antimicrobial effects of various iodinated benzoates, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a therapeutic agent.
-
Cancer Cell Line Study :
- Research published in the Journal of Medicinal Chemistry (2021) explored the anticancer properties of this compound on MCF-7 breast cancer cells. The study reported a significant reduction in cell viability at concentrations above 50 µM, with evidence suggesting apoptosis through caspase activation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 3-amino-5-iodobenzoate, and how can purity be optimized?
- Methodology : A multi-step approach is typical. Begin with iodination of tert-butyl 3-aminobenzoate using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) under nitrogen . Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3). Post-reaction, purify via column chromatography (silica gel, gradient elution) to remove unreacted iodine and byproducts. For purity ≥95%, recrystallization in ethanol/water mixtures is effective .
- Key Parameters : Reaction temperature (0–25°C), stoichiometric excess of iodine (1.2–1.5 eq), and inert atmosphere to prevent oxidation of the amino group.
Q. How should researchers characterize tert-butyl 3-amino-5-iodobenzoate, and what spectral data are critical?
- Methodology : Use NMR (¹H, ¹³C) to confirm substitution patterns:
- ¹H NMR : Aromatic protons at δ 6.8–7.2 ppm (doublets for para-substituted iodine), tert-butyl group at δ 1.3 ppm (singlet) .
- FT-IR : Stretch bands for C=O (ester, ~1700 cm⁻¹) and NH₂ (~3400 cm⁻¹).
Q. What are the stability considerations for storing tert-butyl 3-amino-5-iodobenzoate?
- Methodology : Store at 2–8°C in amber vials under argon to prevent photodegradation of the iodo group and oxidation of the amine. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) every 6 months .
Advanced Research Questions
Q. How can tert-butyl 3-amino-5-iodobenzoate be utilized in palladium-catalyzed cross-coupling reactions for drug discovery?
- Methodology : The iodine atom enables Suzuki-Miyaura couplings with boronic acids. Optimize conditions:
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (2 eq) in THF/H₂O (3:1) at 80°C .
- Challenge : Competing deprotection of the tert-butyl ester under basic conditions. Mitigate by shortening reaction time (<12 hr) and using milder bases (e.g., NaHCO₃) .
Q. How to resolve contradictions in reactivity data between tert-butyl 3-amino-5-iodobenzoate and analogous halogenated benzoates?
- Methodology : Perform comparative kinetic studies (e.g., iodobenzene vs. bromobenzene derivatives) under identical conditions. Use DFT calculations to model electronic effects (e.g., electron-withdrawing iodine vs. amino group) .
- Example : If unexpected regioselectivity arises in substitution reactions, analyze steric maps (using software like Gaussian) to assess tert-butyl group hindrance .
Q. What strategies are effective for incorporating tert-butyl 3-amino-5-iodobenzoate into peptide mimetics or PROTACs?
- Methodology :
Deprotection : Remove tert-butyl group with TFA/DCM (1:1) to expose the carboxylic acid for amide coupling .
Functionalization : Introduce linkers (e.g., PEG spacers) via ester hydrolysis (NaOH/MeOH) followed by EDC/NHS activation .
- Analytical Validation : Confirm conjugation via MALDI-TOF MS and circular dichroism (for chiral centers) .
Data Analysis & Interpretation
Q. How to address discrepancies in melting points reported for tert-butyl 3-amino-5-iodobenzoate derivatives?
- Methodology :
- Compare recrystallization solvents (e.g., ethanol vs. acetone) and heating rates during DSC analysis (±2°C variability) .
- Purity thresholds (>95% vs. <90%) significantly affect observed melting ranges. Cross-validate with HPLC .
Q. What statistical frameworks are suitable for reproducibility studies in synthetic protocols involving this compound?
- Methodology : Use factorial design (e.g., 2³ design) to test variables: temperature, catalyst loading, and solvent ratio. Apply ANOVA to identify significant factors (p < 0.05) .
- Case Study : If yield varies between labs, assess reagent lot variability (e.g., Pd catalyst activity) via ICP-MS for trace metal content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
